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Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-B]pyridine
Cat. No.: B11785982
Get Quote

Executive Summary

7-Chlorothiazolo[5,4-b]pyridine (CAS: 1427501-90-3) is a fused bicyclic heteroaromatic
scaffold comprising a thiazole ring fused to a pyridine ring.[1] It serves as a critical electrophilic
intermediate in drug discovery, particularly for the development of kinase inhibitors (e.g.,
EGFR, Met) and MALT1 inhibitors. Its core value lies in the heightened reactivity of the C-7
chlorine atom towards nucleophilic aromatic substitution (

), enabled by the para-positioning relative to the pyridine nitrogen.

Chemical Identity & Structural Descriptors[1][2]
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Property Detail

IUPAC Name 7-Chlorothiazolo[5,4-b]pyridine
CAS Number 1427501-90-3

Molecular Formula CeH3CIN2S

Molecular Weight 170.62 g/mol

SMILES Clclcenc2nescl?2

Unique identifier for specific isomer (e.g.,

InChl Key
WFIHKLWVLPBMIQ analog)

Core Scaffold Thiazolo[5,4-b]pyridine

Structural Numbering & Logic

The fusion of the thiazole and pyridine rings dictates the numbering and subsequent reactivity.

e Fusion: The [5,4-b] designation indicates the fusion of the thiazole C5-C4 bond with the
pyridine C2-C3 bond.

e Numbering:

o

Position 1: Sulfur (Thiazole)

o

Position 3: Nitrogen (Thiazole)[2][3][4][5][6][7][8][9]

[¢]

Position 4: Nitrogen (Pyridine bridgehead adjacent)

[¢]

Position 7: Carbon (Para to Pyridine Nitrogen)

» Electronic Consequence: The Nitrogen at position 4 exerts a strong electron-withdrawing
effect on Position 7 (analogous to the 4-position in chloropyridine), making the C-Cl bond
highly susceptible to nucleophilic attack.

Physicochemical Properties[4][8][14]
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Property Value | Description Source/Note

. . . Standard for fused
Physical State Solid (Crystalline powder)

heteroaromatics
_ Impurities often darken to
Color Off-white to pale yellow
brown
] ] ~145-155 °C Isomer dependent; 5-Cl analog
Melting Point )
(Predicted/Analog) mp ~277°C
N ) ~295 °C (Predicted at 760 ) N
Boiling Point High thermal stability
mmHgQ)
B DMSO, DMF, DCM, Low water solubility (<0.1
Solubility
Chloroform mg/mL)
LogP (Calc) 16-21 Moderate lipophilicity
o Weakly basic due to electron-
pKa (Calc) ~1.5 (Pyridine N) o ]
deficient ring
Good membrane permeability
Polar Surface Area ~41 A2

potential

Synthesis & Manufacturing

The synthesis of 7-Chlorothiazolo[5,4-b]pyridine typically proceeds via the cyclization of
substituted aminopyridines. The most robust method involves the "one-pot" formation of the
thiazole ring onto a pre-functionalized pyridine core.

Primary Synthetic Route: Cyclization of 3-Amino-2,4-
dichloropyridine

This method ensures the chlorine atom remains at the desired C-7 position (corresponding to
C-4 of the starting pyridine).

o Starting Material: 3-Amino-2,4-dichloropyridine.

e Reagents: Triethyl orthoformate (or formic acid) and a sulfur source (e.g.,
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or Lawesson's reagent), or direct reaction with Potassium O-ethyl xanthate followed by
methylation/oxidation.

e Mechanism:
o Formation of the thioformamide intermediate at the C-3 amino group.
o Intramolecular

displacement of the C-2 chlorine by the sulfur nucleophile.

o Aromatization to form the thiazolo[5,4-b]pyridine core.

Diagram 1: Synthesis Workflow

3-Amino-2,4-dichloropyridine |+ RC(S)OEt / Lawesson's . | Thioamide / Thiourea Heat / Base _ | Intramolecular S_NAr - HCl _ | 7-Chlorothiazolo[5,4-b]pyridine
(Precursor) = Intermediate ™| (Displacement of C-2 CI) = (Final Scaffold)

Click to download full resolution via product page

Caption: Synthetic pathway converting 3-amino-2,4-dichloropyridine to the 7-chloro fused
system via sulfur-mediated cyclization.

Reactivity & Applications in Drug Discovery

The primary utility of 7-Chlorothiazolo[5,4-b]pyridine is its role as a "reactive handle.” The
chlorine at C-7 is significantly more reactive than chlorines on phenyl rings due to the electron-
deficient nature of the pyridine ring (aza-activation).

Nucleophilic Aromatic Substitution ()

e Mechanism: Addition-Elimination.
¢ Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

o Regioselectivity: The C-7 position is activated by the para-nitrogen (N-4). Substitution occurs
readily under thermal or microwave conditions, often without transition metal catalysis.
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o Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.qg.,
aniline derivatives for kinase hinge binding).

Metal-Catalyzed Cross-Coupling

e Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl motifs.

» Buchwald-Hartwig: Amination with sterically hindered amines that fail standard

Diagram 2: Reactivity Map

7-Chlorothiazolo[5,4-b]pyridine
(Electrophile)

Nucleophile / HeatPd(0) / Base

S_NAr Substitution Suzuki Coupling C-2 Lithiation
(Amines/Alkoxides) (Ar-B(OH)2, Pd) (n-BuLi, Electrophile)

7-Amino/Alkoxy Derivatives 7-Aryl Derivatives 2-Substituted Derivatives
(Kinase Inhibitors) (Biaryl Scaffolds) (Dual Functionalization)

C-H Activation (C-2)

Click to download full resolution via product page

Caption: Functionalization pathways for 7-Chlorothiazolo[5,4-b]pyridine. C-7 is the primary
electrophilic site; C-2 allows for C-H activation.

Experimental Protocols
Protocol A: Displacement with an Amine

Objective: Synthesis of 7-(piperazin-1-yl)thiazolo[5,4-b]pyridine.

» Dissolution: Dissolve 7-Chlorothiazolo[5,4-b]pyridine (1.0 eq) in anhydrous DMF or DMSO
(0.2 M concentration).
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» Addition: Add Piperazine (3.0 eq) and DIPEA (2.0 eq).

e Reaction: Heat to 80—100 °C for 4—12 hours. Monitor by LC-MS for disappearance of starting
material (M+H 171).

o Workup: Dilute with water. If product precipitates, filter and wash. If not, extract with EtOAc,
wash with brine, dry over

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Quality Control (QC) Parameters

e HPLC: Purity >95% at 254 nm.

e 1H NMR (DMSO-d6): Look for characteristic doublets for pyridine protons (C-5 H and C-6 H)
and the singlet for the thiazole C-2 H (typically deshielded >9.0 ppm).

o Storage: Store under inert atmosphere (Argon) at 2—8 °C to prevent hydrolysis or oxidation.

Safety & Handling (MSDS Summary)

e Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious
eye irritation), H335 (Respiratory irritation).

e Handling: Use in a fume hood. Avoid dust formation.
o Incompatibility: Strong oxidizing agents, strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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